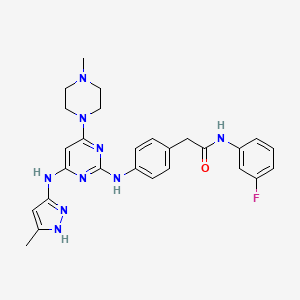
Ret-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-11: is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. It has shown significant efficacy in inhibiting RET and its mutant form RETV804M, with half-maximal inhibitory concentration (IC50) values of 6.20 nM and 18.68 nM, respectively . This compound induces apoptosis and exhibits anti-proliferative and migratory effects in LC-2/ad cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ret-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of various organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions: Ret-IN-11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Ret-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study RET kinase activity and its inhibition.
Biology: Investigates the role of RET in cellular processes such as proliferation, migration, and apoptosis.
Medicine: Explores potential therapeutic applications in treating RET-driven cancers, such as non-small cell lung cancer and thyroid cancer.
Industry: Utilized in the development of new RET inhibitors and related compounds for pharmaceutical applications
Mechanism of Action
Ret-IN-11 exerts its effects by selectively inhibiting the RET receptor tyrosine kinase. It binds to the ATP-binding site of RET, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, leading to apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Selpercatinib: Another selective RET inhibitor with similar efficacy but different pharmacokinetic properties.
Pralsetinib: A selective RET inhibitor used in treating RET-driven cancers.
Cabozantinib and Vandetanib: Multikinase inhibitors with activity against RET but less selectivity compared to Ret-IN-11
Uniqueness of this compound: this compound is unique due to its high selectivity and potency against RET and its mutant forms. It also exhibits favorable pharmacokinetic properties and a better safety profile compared to some other RET inhibitors .
Properties
Molecular Formula |
C27H30FN9O |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H30FN9O/c1-18-14-24(35-34-18)31-23-17-25(37-12-10-36(2)11-13-37)33-27(32-23)30-21-8-6-19(7-9-21)15-26(38)29-22-5-3-4-20(28)16-22/h3-9,14,16-17H,10-13,15H2,1-2H3,(H,29,38)(H3,30,31,32,33,34,35) |
InChI Key |
QJOKMKBZEMLHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)CC(=O)NC4=CC(=CC=C4)F)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


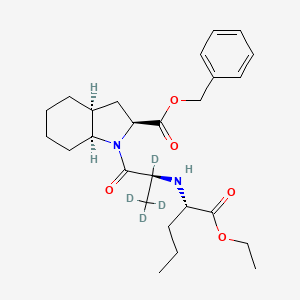
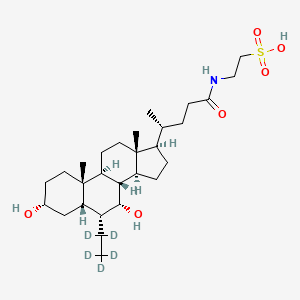
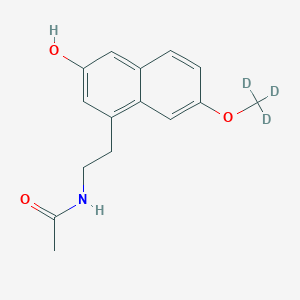
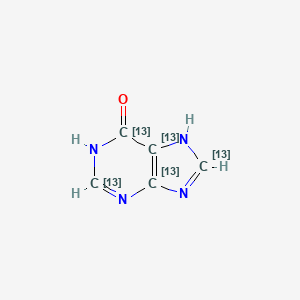
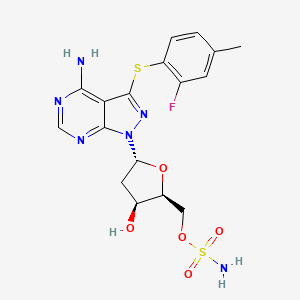
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)
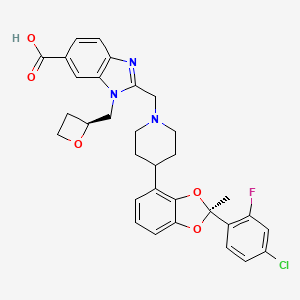
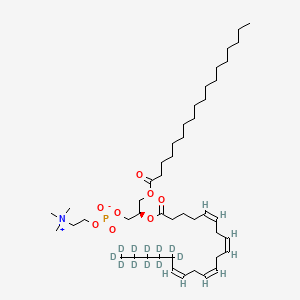
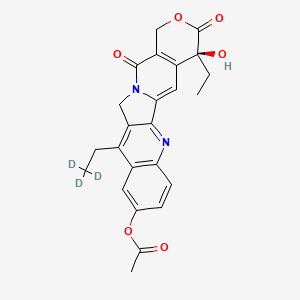
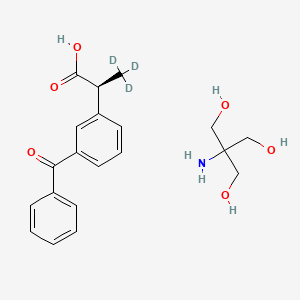
![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
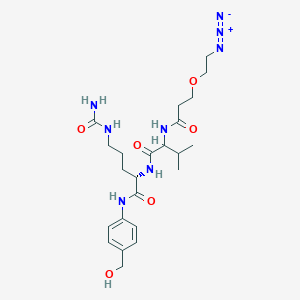
![(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B12420904.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
